molecular formula C14H11ClO2 B1348712 2-[(2-Chlorobenzyl)oxy]benzaldehyde CAS No. 53389-99-4

2-[(2-Chlorobenzyl)oxy]benzaldehyde

Cat. No. B1348712
CAS RN: 53389-99-4
M. Wt: 246.69 g/mol
InChI Key: DNLXVAPVRJZHFU-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2-CBZ-BAL) is an important organic compound used in a variety of scientific research applications. It is a derivative of benzaldehyde and has a chloro-substituted benzyl group. 2-CBZ-BAL is a colorless solid with a melting point of 59-60°C and a boiling point of 226°C. It is highly soluble in organic solvents, such as ethanol, and has a low solubility in water.

Scientific Research Applications

Anticancer Activity

2-[(2-Chlorobenzyl)oxy]benzaldehyde has demonstrated significant anticancer activity, particularly against the HL-60 cell line. Research by Lin et al. (2005) found that this compound, along with other benzyloxybenzaldehyde derivatives, exhibited notable potency at concentrations of 1-10 microM. These compounds arrested cell cycle progression at the G2/M phase and induced cell apoptosis, leading to a loss of mitochondrial membrane potential after 12 hours of treatment (Lin et al., 2005).

Catalytic Applications

The oxidation of benzyl alcohol to benzaldehyde is a significant application in various industries. Sharma et al. (2012) studied the enhancement of the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid, leading to a threefold increase in catalytic activity. This research emphasizes the relevance of such transformations in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Sharma et al., 2012).

Medical Applications

Benzaldehydes, including derivatives like 2-[(2-Chlorobenzyl)oxy]benzaldehyde, have been explored for their potential in medical applications. Beddell et al. (1984) designed substituted benzaldehydes to bind preferentially to the oxy conformation of human hemoglobin. These compounds could increase oxygen affinity and inhibit sickling of erythrocytes in sickle cell disease, suggesting a potential therapeutic application (Beddell et al., 1984).

Enzyme Catalysis

Research by Kühl et al. (2007) on enzyme catalyzed asymmetric C–C-bond formation used 2-chlorobenzaldehyde as a key component. They developed a reactor concept for the preparative synthesis of derivatives, showing the versatility and potential applications in chemical synthesis (Kühl et al., 2007).

Industrial and Flavoring Applications

The selective oxidation of primary alcohols like benzyl alcohol to aldehydes, such as benzaldehyde, is crucial in both academic and applied research. Han et al. (2010) discussed eco-friendly methods for achieving this, highlighting the importance of benzaldehyde in industries like cosmetics and flavoring. They emphasized the use of molecular oxygen as a green oxidant for high-quality benzaldehyde production (Han et al., 2010).

Synthesis of Labeled Benzaldehydes

The synthesis of functionalized and labeled benzaldehydes, including 2H and 13C labels, has been reported by Boga et al. (2014). This process involves regio-selective formylation and has applications in the synthesis of natural products and pharmaceutical drugs (Boga et al., 2014).

Environmental Applications

The conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions has environmental significance, as studied by Sudareva and Chubarova (2006). This research is particularly relevant in contexts where benzyl alcohol is used as a preservative in medicine and cosmetology (Sudareva & Chubarova, 2006).

properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLXVAPVRJZHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351211
Record name 2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)oxy]benzaldehyde

CAS RN

53389-99-4
Record name 2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53389-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Lin, JS Yang, CY Chang, SC Kuo, MR Lee… - Bioorganic & medicinal …, 2005 - Elsevier
A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary structure–activity relationships were established. …
Number of citations: 82 www.sciencedirect.com
林錦芬 - 2004
Number of citations: 0

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